molecular formula C20H22FNO4 B2996601 ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 302901-57-1

ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B2996601
CAS No.: 302901-57-1
M. Wt: 359.397
InChI Key: ZLUXIJCYNGYHME-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative characterized by a 2-fluorophenyl substituent at the 4-position and a 7,7-dimethyl cyclohexane ring fused to the chromene core. This compound belongs to a class of molecules synthesized via multicomponent reactions (MCRs), typically involving ethyl 2-cyanoacetate, substituted benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione (dimedone) under catalytic conditions .

Properties

IUPAC Name

ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-4-25-19(24)17-15(11-7-5-6-8-12(11)21)16-13(23)9-20(2,3)10-14(16)26-18(17)22/h5-8,15H,4,9-10,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUXIJCYNGYHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS Number: 302901-57-1) is a compound belonging to the chromene class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FNO4. Its structure features a chromene core with an amino group and a fluorophenyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H22FNO4
Molecular Weight359.39 g/mol
CAS Number302901-57-1
SolubilitySoluble in DMSO
Melting PointNot reported

Anticancer Activity

Research has demonstrated that compounds with a chromene scaffold exhibit significant anticancer properties. This compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest.
  • Caspase Activation : It activates caspases (specifically caspase 3/7), which are crucial for the apoptotic pathway.
  • Inhibition of Cell Migration : Studies indicate a substantial reduction in cell migration and invasion in treated cancer cells.

A recent study found that derivatives of the chromene scaffold exhibited IC50 values ranging from 1.61 µg/mL to >1000 µg/mL against various cancer cell lines, highlighting the potential of ethyl 2-amino derivatives as effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Antidiabetic Activity

Ethyl 2-amino derivatives have shown promise in antidiabetic applications by enhancing insulin sensitivity and glucose uptake in muscle cells. This activity is crucial for managing Type 2 diabetes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Fluorophenyl Substituent : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Amino Group : This functional group plays a vital role in receptor interactions and enhances solubility.
  • Dimethyl Groups : The dimethyl substitution contributes to the stability of the compound and may influence its pharmacokinetic properties.

Study on Anticancer Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized various chromene derivatives and evaluated their anticancer efficacy against human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that compounds with similar structures to ethyl 2-amino derivatives showed significant cytotoxicity and induced apoptosis through caspase activation .

Antimicrobial Testing

Another investigation assessed the antimicrobial activity of several chromene derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 2-amino derivatives exhibited notable inhibition zones compared to control groups, suggesting their potential as antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Findings
Target Compound 2-Fluorophenyl C₂₀H₂₁FNO₄ 362.38 MCR with DMAP catalyst in ethanol Fluorine enhances electronegativity; potential for improved crystallinity due to halogen interactions.
Ethyl 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-... () 3,5-Difluorophenyl C₂₀H₂₁F₂NO₄ 380.38 MCR with DMAP catalyst Increased lipophilicity due to two fluorine atoms; crystal structure confirms planar chromene core and chair conformation of cyclohexane ring .
Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-... () 4-Hydroxy-3-methoxyphenyl C₂₀H₂₃NO₆ 381.40 Not specified Hydroxyl and methoxy groups enhance polarity; potential for hydrogen bonding in solvents.
Ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-... () 2-Methoxyphenyl C₂₀H₂₃NO₅ 365.40 Ultrasound irradiation in aqueous ethanol Methoxy group introduces electron-donating effects; ultrasound reduces reaction time .
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-... () 2,4-Dichlorophenyl C₁₈H₁₇Cl₂NO₄ 382.24 Not specified Higher molecular weight due to chlorine atoms; potential halogen bonding and increased stability.
Ethyl 2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-... () 5-[(3-Bromophenoxy)methyl]-2-furyl C₂₅H₂₆BrNO₆ 516.38 Not specified Bulky substituent increases steric hindrance; bromine enhances molecular weight and potential bioactivity.

Physicochemical and Analytical Insights

  • Crystallinity and Stability: The 3,5-difluorophenyl analog () exhibits a well-defined crystal structure, with the cyclohexane ring adopting a chair conformation and the chromene core maintaining planarity. This structural rigidity may enhance thermal stability .
  • Solubility Trends: Compounds with polar substituents (e.g., hydroxyl, methoxy) show increased solubility in polar solvents, whereas halogenated derivatives (e.g., dichlorophenyl, bromophenoxy) are more lipophilic .
  • Analytical Characterization: LC-MS and FT-IR () are commonly used for purity assessment and functional group verification, ensuring synthetic accuracy .

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